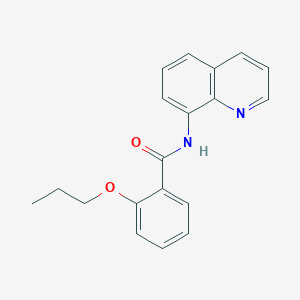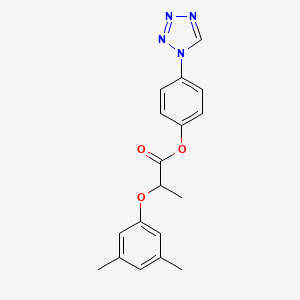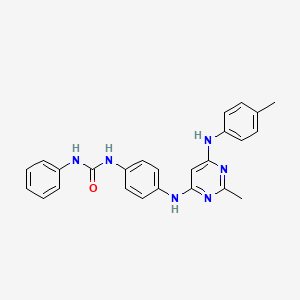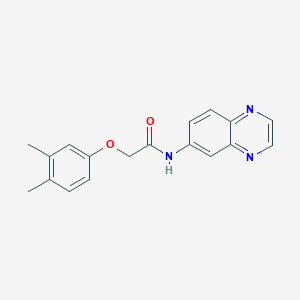
2-propoxy-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propoxy-N-(quinolin-8-yl)benzamide: is a chemical compound with the following structural formula:
Structure: C20H16N2O2
It consists of a quinoline ring fused to a benzene ring, with a propoxy group (C3H7O) attached to the quinoline nitrogen. This compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Preparation Methods
Two notable synthetic routes for preparing this compound are:
-
Copper(ii)-catalyzed remote sulfonylation
- This method involves introducing a sulfonyl group at the C5 position of the quinoline ring. The reaction utilizes stable and safe sodium sulfinates as sulfide sources, resulting in environmentally benign byproducts. The yield of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives is moderate to high .
-
Copper-mediated tandem C(sp2)–H amination
- In this approach, quinazolinones are formed from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. The reaction proceeds via a single step synthesis, using 8-aminoquinoline as a removable bidentate directing group .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve oxidants like KMnO4 or PCC, while reduction could use LiAlH4 or NaBH4.
Major Products: These reactions yield diverse products, such as substituted quinolines or amides.
Scientific Research Applications
Chemistry: The compound serves as a building block for designing novel heterocyclic molecules.
Biology and Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Industry: Its applications in materials science or catalysis are worth exploring.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare it to related quinoline derivatives. Its uniqueness lies in the combination of the quinoline and benzamide moieties.
Remember that further research and experimentation are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-propoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-13-23-17-11-4-3-9-15(17)19(22)21-16-10-5-7-14-8-6-12-20-18(14)16/h3-12H,2,13H2,1H3,(H,21,22) |
InChI Key |
HNOWURMQMSMKAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329267.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B11329275.png)
![4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11329280.png)
![2-(4-bromophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11329291.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11329302.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11329311.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11329317.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide](/img/structure/B11329323.png)



![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11329343.png)

